N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid
Description
This compound is an acyclic analogue of 5,6,7,8-tetrahydrofolic acid (THFA), designed to inhibit purine biosynthesis by targeting glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) . Its structure features a pyrimidine ring with a formylamino substituent at position 4, a 3-oxopropyl linker, and a benzoyl-L-glutamic acid moiety. This modification enhances binding to the reduced folate carrier (RFC) system and improves intracellular retention via polyglutamylation by folylpolyglutamate synthetase (FPGS) . Preclinical studies demonstrate potent antitumor activity, with IC₅₀ values in the nanomolar to micromolar range in cell lines such as MCF-7 and Detroit 98 .
Properties
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O8/c21-20-24-16(22-9-26)15(18(31)25-20)13(27)7-3-10-1-4-11(5-2-10)17(30)23-12(19(32)33)6-8-14(28)29/h1-2,4-5,9,12H,3,6-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,26,31)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFWLDXMXHPNR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid (CAS Number: 1644286-35-0) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, an amino acid moiety (L-glutamic acid), and a benzoyl group. Its structural complexity is indicative of potential interactions with various biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Research indicates that derivatives of similar structures exhibit cytotoxic effects against tumor cells. For instance, studies on related compounds suggest a selective cytotoxicity towards human tumor cell lines while sparing normal cells .
- Specific investigations into the biological activity of 3-formylchromones, which share structural similarities with this compound, have shown varying degrees of cytotoxicity against different cancer types, suggesting potential for therapeutic application .
-
Mechanism of Action :
- The mechanism by which such compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for tumor cell survival. For example, urease inhibition has been noted in related compounds, which could contribute to their antitumor properties .
- Additionally, compounds that interact with 2-oxoglutarate-dependent oxygenases may influence epigenetic modifications, further impacting cancer cell behavior .
-
Potential for Combination Therapy :
- Given the complexity of cancer treatment, the potential for this compound to be used in combination with other therapeutic agents is an area of interest. Its structural properties may allow it to synergistically enhance the efficacy of existing treatments.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study focusing on a related compound demonstrated significant reductions in tumor cell viability in vitro. The compound was tested against several human cancer cell lines, revealing IC50 values that suggest strong antitumor potential. The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- The target compound’s formylamino group confers enhanced enzyme inhibition and RFC binding compared to 5-DACTHF, positioning it as a promising lead for antitumor therapy .
- The thiazole analogue, however, outperforms both the target compound and DDATHF in vitro, warranting further preclinical evaluation .
- Structural optimization (e.g., maintaining the 4-atom linker and 2-amino pyrimidine group) is critical for maximizing activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
